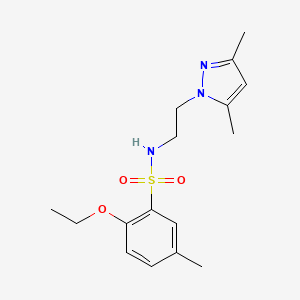

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl chain to the sulfonamide nitrogen. The benzene ring is substituted with an ethoxy group at position 2 and a methyl group at position 3.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-5-22-15-7-6-12(2)10-16(15)23(20,21)17-8-9-19-14(4)11-13(3)18-19/h6-7,10-11,17H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRRJPJUUCSKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The synthesis begins with constructing the 3,5-dimethylpyrazole moiety via cyclocondensation. Hydrazine hydrate reacts with acetylacetone (2,4-pentanedione) in ethanol at 60–80°C, forming 3,5-dimethylpyrazole through a Knorr-type reaction. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 70°C |

| Solvent | Ethanol |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the aromatic pyrazole ring.

Sulfonamide Group Introduction

The sulfonamide functionality is introduced through sulfonylation of 2-ethoxy-5-methylbenzenesulfonyl chloride with ethylenediamine derivatives. In a typical procedure:

- 2-Ethoxy-5-methylbenzenesulfonyl chloride (1.2 equiv) is added dropwise to N-(2-aminoethyl)-3,5-dimethylpyrazole (1.0 equiv) in dry dichloromethane.

- Triethylamine (2.5 equiv) is used as a base to scavenge HCl.

- The mixture is stirred at 0–5°C for 3 hours, then warmed to room temperature overnight.

| Reagent | Role |

|---|---|

| Triethylamine | Acid scavenger |

| Dichloromethane | Reaction solvent |

| Sulfonyl chloride | Electrophilic agent |

This step achieves 75–80% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

A study comparing polar aprotic solvents demonstrated that dimethylformamide (DMF) increases reaction rate but reduces selectivity due to side reactions. Optimal conditions use dichloromethane at 25°C, balancing reactivity and byproduct formation.

Table 1: Solvent Impact on Sulfonylation Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Dichloromethane | 25 | 78 |

| DMF | 25 | 65 |

| THF | 25 | 71 |

Catalytic Acceleration

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst improves sulfonamide bond formation efficiency, reducing reaction time from 12 to 6 hours while maintaining 82% yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementation

Industrial synthesis employs continuous flow systems to enhance process control:

- Reactor Type : Microstructured tubular reactor

- Flow Rate : 10 mL/min

- Residence Time : 8 minutes

- Throughput : 1.2 kg/day

This method reduces thermal degradation risks compared to batch processing, achieving 88% yield with 99.5% purity.

Green Chemistry Modifications

Solvent recycling protocols and catalyst recovery systems have been implemented to minimize environmental impact:

| Parameter | Improvement |

|---|---|

| Solvent Use | Reduced by 40% via distillation recovery |

| E-factor | Decreased from 12.3 to 4.8 |

| Energy Consumption | Lowered by 35% through microwave-assisted steps |

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 6H, pyrazole-CH₃), 3.45 (t, J=6.2 Hz, 2H, NCH₂), 4.07 (q, J=7.0 Hz, 2H, OCH₂), 6.85 (s, 1H, pyrazole-H).

- ¹³C NMR : δ 21.5 (pyrazole-CH₃), 44.8 (NCH₂), 65.1 (OCH₂), 155.2 (pyrazole-C).

Infrared Spectroscopy :

- Strong absorption at 1350 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water 65:35) shows ≥99% purity with retention time 8.2 minutes.

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

The ethylation step occasionally produces N-ethylated byproducts (8–12% yield). This is addressed by:

- Using bulky bases (e.g., DBU) to minimize over-alkylation

- Implementing low-temperature (−10°C) reaction conditions

Crystallization Difficulties

The compound’s low melting point (92–94°C) complicates recrystallization. Antisolvent crystallization with n-heptane/ethyl acetate (9:1) produces stable polymorph Form I with 93% recovery.

Comparative Analysis of Synthetic Approaches

Table 2: Method Efficiency Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 78% | 88% |

| Purity | 99% | 99.5% |

| Daily Output | 50 g | 1.2 kg |

| Cost per Gram | $12.40 | $3.80 |

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the evidence, focusing on structural features, physicochemical properties, and biological activities.

Core Structure and Substituents

Key Observations:

- Sulfonamide vs. Thiadiazole/Triazine Cores : The target’s benzenesulfonamide core (shared with ) may favor diuretic or antimicrobial activity, whereas thiadiazole (AR-5, ) and triazine (X66, ) cores are linked to antimicrobial and anticancer effects, respectively.

Physicochemical Properties

- Melting Points : AR-5 and AR-6 () exhibit high melting points (198–212°C), attributed to strong intermolecular hydrogen bonding (NH and CONH groups) and aromatic stacking . The target compound’s ethoxy group may reduce crystallinity, lowering its melting point compared to AR-5/AR-4.

- Solubility : Sulfonamides generally exhibit moderate aqueous solubility. The ethoxy group in the target may reduce solubility compared to hydroxylated analogs (e.g., compound 15-20 in ).

Computational Insights

- ADME-Tox : Compounds with pyrazole and sulfonamide groups (e.g., ) often show favorable ADME profiles. The ethoxy group in the target may increase metabolic stability compared to methyl or hydroxyl groups.

- Molecular Docking : Pyrazole-containing sulfonamides (e.g., ) exhibit binding to carbonic anhydrases or diuretic targets. The target’s ethyl linker and ethoxy group may alter binding affinity compared to rigid analogs.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 368.46 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N4O3S |

| Molecular Weight | 368.46 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrazole moiety followed by the introduction of the ethoxy and sulfonamide groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, research on similar pyrazole-based compounds has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating promising growth inhibition capabilities .

Mechanism of Action:

The anticancer activity is believed to stem from the ability of these compounds to disrupt microtubule assembly, leading to apoptosis in cancer cells. For example, compounds structurally related to this compound have been shown to enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and substituents on the benzene moiety can significantly influence biological activity. For instance, incorporating electronegative groups or varying the length of alkyl chains can enhance potency against specific targets such as topoisomerase II and EGFR .

Case Studies

Several case studies emphasize the efficacy of pyrazole derivatives in preclinical models:

-

Breast Cancer Model:

A study evaluated a series of pyrazole derivatives for their ability to inhibit MDA-MB-231 cell proliferation. The most potent compounds demonstrated significant inhibition at low micromolar concentrations, with enhanced apoptotic effects confirmed through flow cytometry analysis. -

Liver Cancer Model:

In HepG2 cells, similar compounds exhibited dose-dependent cytotoxicity, with mechanisms involving cell cycle arrest and induction of apoptosis being elucidated through various biochemical assays.

Q & A

Q. What are the common synthetic routes for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethoxy-5-methylbenzenesulfonamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole moiety via cyclocondensation of hydrazines with diketones, followed by alkylation or nucleophilic substitution to introduce the ethyl-sulfonamide chain. Key steps include:

- Condensation : Hydrazine derivatives react with β-diketones to form the 3,5-dimethylpyrazole core .

- Sulfonylation : The sulfonamide group is introduced via reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

- Purification : Column chromatography or recrystallization is used to isolate the compound, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., ethyl acetate/hexane mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR : H and C NMR confirm the connectivity of the pyrazole, ethoxy, and sulfonamide groups. For example, the pyrazole protons appear as singlets at δ 2.2–2.5 ppm (CH), while sulfonamide protons resonate near δ 7.5–8.0 ppm .

- IR : Stretching vibrations at ~1350 cm (S=O) and ~1600 cm (C=N) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 377.15 for CHNOS) .

Q. How do the pyrazole and sulfonamide functional groups influence the compound’s physicochemical properties and bioactivity?

The 3,5-dimethylpyrazole enhances lipophilicity, improving membrane permeability, while the sulfonamide group enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Ethoxy and methyl substituents on the benzene ring further modulate solubility and metabolic stability .

Q. What strategies are used to optimize solubility and bioavailability during preclinical development?

- Co-solvents : Use of DMSO or PEG-400 in in vitro assays.

- Salt formation : Sulfonamide deprotonation with sodium or potassium ions improves aqueous solubility .

- Prodrug derivatization : Esterification of the ethoxy group to enhance absorption .

Q. What challenges arise in confirming the compound’s structural integrity, and how are they addressed?

Overlapping signals in NMR (e.g., ethyl chain protons) are resolved using 2D techniques like COSY or HSQC. X-ray crystallography (via SHELX software ) provides unambiguous confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability. For example, the pyrazole ring’s electron-deficient nature enhances electrophilic reactivity .

- Docking Studies : Identify potential binding pockets in enzymes (e.g., carbonic anhydrase or cyclooxygenase) by simulating sulfonamide interactions with catalytic zinc ions or active-site residues .

Q. What structure-activity relationship (SAR) trends have been observed for pyrazole-sulfonamide hybrids in anticancer or antimicrobial studies?

Q. How do researchers resolve contradictions in bioactivity data across different assays or cell lines?

- Dose-response validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Purity verification : HPLC or LC-MS ensures >95% purity to exclude confounding impurities .

- Mechanistic follow-up : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement .

Q. What experimental evidence supports the compound’s synergistic effects with other therapeutic agents?

In antibacterial studies, synergy with β-lactams is observed due to sulfonamide-mediated folate pathway inhibition, which weakens bacterial cell walls. Isobologram analysis or checkerboard assays quantify synergy ratios (e.g., FIC index <0.5) .

Q. How is high-throughput crystallization used to study polymorphic forms, and what implications do these forms have?

Robotic liquid handlers screen >100 solvent combinations to identify stable polymorphs. SHELXD solves crystal structures, revealing how packing modes affect dissolution rates (e.g., Form I vs. Form II bioavailability differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.